Cas no 2097926-03-7 (2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one)

2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one
- 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
- F6546-1862
- 2097926-03-7
- 2-(2-oxopropyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one
- AKOS032461276
-
- Inchi: 1S/C10H12N2O2S/c1-7(13)5-12-10(14)4-8-6-15-3-2-9(8)11-12/h4H,2-3,5-6H2,1H3
- InChI Key: BKIHPMQVRCCLGR-UHFFFAOYSA-N
- SMILES: S1CC2=CC(N(CC(C)=O)N=C2CC1)=O
Computed Properties
- Exact Mass: 224.06194880g/mol
- Monoisotopic Mass: 224.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 75Ų
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6546-1862-100mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6546-1862-2μmol |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-2mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-4mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6546-1862-10μmol |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-1mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6546-1862-5μmol |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-20mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-3mg |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6546-1862-20μmol |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097926-03-7 | 20μmol |
$118.5 | 2023-09-08 |
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one Related Literature
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one
Introduction to 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one (CAS No. 2097926-03-7)
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiopyranopyridazine class, a scaffold that has shown promise in various biological assays due to its unique electronic and steric properties. The presence of multiple heteroatom functionalities, including sulfur and nitrogen, makes this molecule a versatile candidate for further chemical modifications and biological evaluations.
The chemical structure of 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one consists of a thiopyran ring fused with a pyridazine moiety. The 2-oxopropyl substituent introduces a carbonyl group and an alkyl chain, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. This particular arrangement of functional groups has been strategically designed to enhance binding affinity and selectivity in drug-like molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of such compounds with greater accuracy. The thiopyranopyridazine core is known for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. Studies have suggested that this scaffold can be engineered to target specific therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.
In the context of oncology research, 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one has been investigated for its potential to interfere with key signaling pathways involved in cancer cell proliferation. Preclinical studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as kinases and cyclases, which are crucial for tumor growth and survival. The thiopyran ring is particularly noteworthy for its ability to engage in hydrogen bonding interactions with protein targets, enhancing the compound's binding affinity.
The pyridazine moiety, on the other hand, contributes to the molecule's overall electronic properties and can be further functionalized to improve pharmacokinetic profiles. Researchers have explored various synthetic strategies to introduce additional substituents at different positions of the thiopyranopyridazine scaffold. These modifications aim to optimize solubility, permeability across biological membranes (P-gp), and metabolic stability.
One of the most compelling aspects of CAS No. 2097926-03-7 is its potential for structure-activity relationship (SAR) studies. By systematically altering the substituents on the thiopyran ring, researchers can fine-tune the biological activity of the compound. For instance, electron-withdrawing groups may enhance binding interactions with certain enzymes or receptors, while electron-donating groups could modulate lipophilicity and bioavailability.
The synthesis of 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include cyclization reactions to form the thiopyran core followed by nucleophilic substitution or condensation reactions to introduce the pyridazine moiety. Advanced techniques such as transition-metal catalysis have been employed to improve yield and selectivity in these transformations.
Recent publications have highlighted the use of thiopyranopyridazine derivatives in developing novel antimicrobial agents. The structural features of this scaffold allow for interactions with bacterial enzymes and cellular components that are essential for microbial survival. This has opened up new avenues for combating antibiotic-resistant strains by targeting unique biochemical pathways.
The pharmaceutical industry has also shown interest in leveraging CAS No. 2097926-03-7 for central nervous system (CNS) drug discovery. The ability of thiopyranpyridazines to cross the blood-brain barrier has been demonstrated in several preclinical models. This property is particularly valuable for treating neurological disorders where access to brain targets is critical.
In conclusion, 2-(2-oxopropyl)-2H,3H5 H ,7 H ,8 H -thiopyrano [4 , 3 - c ] py ridazin - 3 - one ( CAS No . 20979 26 - 03 - 7 ) represents a promising lead compound with diverse therapeutic applications . Its unique structural features , combined with recent advances in synthetic methodologies and computational biology , position it as a valuable candidate for further development in pharmaceutical research . Continued exploration of its bioactivity profiles will likely uncover novel therapeutic opportunities across multiple disease areas . p >
2097926-03-7 (2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one) Related Products
- 2680740-05-8(tert-butyl N-(7-bromonaphthalen-2-yl)methylcarbamate)
- 2034385-84-5(2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one)
- 1430091-75-0(3-(4,4-difluorocyclohexyl)pyrrolidine)
- 1156067-60-5(4-(1H-Pyrazol-1-yl)butan-1-ol)
- 1421475-53-7(3-[(morpholin-4-yl)methyl]-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide)
- 2229306-02-7(1-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropylmethanamine)
- 667891-48-7(1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide)
- 2172371-46-7(1-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpiperidine-3-carboxylic acid)
- 2228625-45-2(5-Bromo-2-(1-methylpiperazin-2-yl)pyrimidine)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)


